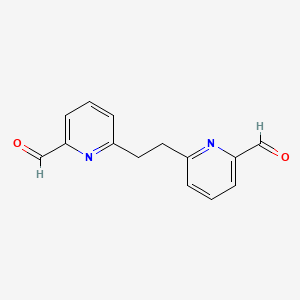

6,6'-(Ethane-1,2-diyl)dipicolinaldehyde

説明

6,6'-(Ethane-1,2-diyl)dipicolinaldehyde is a symmetric dialdehyde compound featuring two pyridine rings linked by an ethane-1,2-diyl bridge. Each pyridine ring is substituted with an aldehyde group at the 6-position, making it a versatile ligand for metal coordination chemistry. The compound’s synthesis involves lithiation of 1,2-bis(6-bromopyridin-2-yl)ethane followed by formylation with DMF, yielding a light brown solid with a 23% isolated yield . Key spectroscopic data include:

- ¹H-NMR (CDCl₃): δ 10.06 (s, 2H; aldehyde protons), 7.81–7.72 (m, pyridine protons), 3.43 (s, 4H; ethane bridge).

- ¹³C-NMR: δ 193.9 (CHO), 161.8 (pyridine C2), 37.2 (CH₂ bridge).

- IR: Strong aldehyde C=O stretch at 1700 cm⁻¹ and pyridine ring vibrations at 1590 cm⁻¹ .

This compound is notable for its application in synthesizing dinuclear copper complexes that model tyrosinase activity, where its aldehyde groups facilitate imine-based ligand frameworks .

特性

分子式 |

C14H12N2O2 |

|---|---|

分子量 |

240.26 g/mol |

IUPAC名 |

6-[2-(6-formylpyridin-2-yl)ethyl]pyridine-2-carbaldehyde |

InChI |

InChI=1S/C14H12N2O2/c17-9-13-5-1-3-11(15-13)7-8-12-4-2-6-14(10-18)16-12/h1-6,9-10H,7-8H2 |

InChIキー |

ZLWCJIJDQBYWSZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)C=O)CCC2=NC(=CC=C2)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde typically involves the condensation reaction between 2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is stirred for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more sustainable .

化学反応の分析

Types of Reactions

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

作用機序

The mechanism of action of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base structure can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the nature of the metal ion and the surrounding environment .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs with Ethane-1,2-diyl Bridges

- Its hydrogen-bonding network and conformational stability (studied via OH stretching fundamentals) contrast sharply with 6,6'-(ethane-1,2-diyl)dipicolinaldehyde’s rigid, aromatic structure. Ethane-1,2-diol exhibits two dominant conformers (0 and 0'), stabilized by intramolecular hydrogen bonds, whereas the ethane bridge in 6,6'-(ethane-1,2-diyl)dipicolinaldehyde restricts conformational flexibility .

4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) :

This pyrazolone-based dimer shares the ethane-1,2-diyl bridge but replaces pyridine-aldehyde moieties with hydroxyl and methyl-substituted pyrazole rings. Its thermal stability (decomposition >250°C) and mass spectrometric fragmentation patterns differ significantly due to the absence of aldehyde groups and the presence of electron-rich pyrazolone rings .

Heterocyclic Dialdehydes

- Dipicolinaldehyde (2,6-Pyridinedicarboxaldehyde): A monomeric analog lacking the ethane bridge. Dipicolinaldehyde’s aldehyde groups (δ ~10.0 ppm in ¹H-NMR) align with those in 6,6'-(ethane-1,2-diyl)dipicolinaldehyde, but its singular pyridine ring limits its ability to form dinuclear metal complexes. Coordination studies show dipicolinaldehyde primarily forms mononuclear Cu(II) complexes, whereas the ethane-bridged derivative enables dinuclear architectures .

- Such a compound might also show altered NMR shifts (e.g., upfield CH₂ protons due to reduced ring strain).

Functional Group Comparisons

- Aldehyde vs. Carboxamide Derivatives: Compounds like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide () highlight the impact of replacing aldehydes with carboxamides. Carboxamides engage in hydrogen bonding but lack the electrophilicity of aldehydes, limiting their utility in imine-based coordination chemistry .

Key Research Findings

| Property | 6,6'-(Ethane-1,2-diyl)dipicolinaldehyde | Dipicolinaldehyde | Ethane-1,2-diol |

|---|---|---|---|

| Bridge Flexibility | Rigid (ethane-1,2-diyl) | None (monomer) | Flexible (HOCH₂CH₂OH) |

| Coordination Sites | Two pyridine N, two aldehydes | Two aldehydes, one pyridine N | Two hydroxyl O |

| Typical Applications | Dinuclear Cu complexes | Mononuclear complexes | Solvent, hydrogen-bond studies |

| ¹H-NMR Aldehyde/OH Shift | δ 10.06 (s) | δ 10.0 (s) | δ 1.5–4.5 (broad OH) |

| Thermal Stability | Decomposes >200°C | Decomposes ~180°C | Stable to 150°C (b.p. 197°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。